molecular formula C7H13ClO2S B2463058 Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride CAS No. 2174002-04-9

Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride

Cat. No.: B2463058
CAS No.: 2174002-04-9
M. Wt: 196.69
InChI Key: RIOXHVHSPYOXRG-RQJHMYQMSA-N
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Description

Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride is a chiral cyclopentane-based methanesulfonyl chloride derivative. As a key synthetic intermediate, this compound is primarily used in organic synthesis and medicinal chemistry research. Methanesulfonyl chloride derivatives are highly reactive electrophiles used to introduce the methanesulfonate (mesylate) group onto target molecules . They are widely employed in the synthesis of methanesulfonates from alcohols and methanesulfonamides from amines, creating functional groups that serve as versatile intermediates in substitution reactions, elimination reactions, and as protected functional groups in multi-step synthetic pathways . The stereodefined cyclopentyl ring with a methyl substituent provides a unique chiral scaffold that may be valuable in the design and synthesis of potential pharmaceutical agents, similar to how other chiral sulfonyl chlorides are used in the development of bioactive molecules, such as menin-MLL interaction inhibitors in leukemia research . This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOXHVHSPYOXRG-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis of the Cyclopentyl Core

The (1R,2R)-2-methylcyclopentyl moiety is central to the compound’s structure. Two primary strategies dominate its synthesis:

Asymmetric Hydrogenation of Cyclopentene Derivatives

Chiral cyclopentanes are often synthesized via asymmetric hydrogenation of dienes or enamines. For example, a substituted cyclopentenol can undergo hydrogenation using a ruthenium-based chiral catalyst (e.g., BINAP-Ru) to yield the (1R,2R) configuration with high enantiomeric excess (>90%). The methyl group is introduced via alkylation prior to hydrogenation.

Ring-Closing Metathesis (RCM)

Grubbs catalysts enable the formation of the cyclopentane ring from diene precursors. A diene such as 3-methyl-1,5-pentadiene undergoes RCM to form the cyclopentene intermediate, which is subsequently hydrogenated to the saturated cyclopentane. Stereochemical control is achieved using chiral auxiliaries or directing groups.

Functionalization to Methanesulfonyl Chloride

Thiolation-Oxidation-Chlorination Pathway

This three-step method is widely employed for aliphatic sulfonyl chlorides:

Step 1: Alcohol to Thiol Conversion

The alcohol intermediate, (1R,2R)-2-methylcyclopentylmethanol, is converted to the corresponding thiol via Mitsunobu reaction with thiophenol (PhSH), diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃). The reaction proceeds with retention of configuration:
$$
\text{(1R,2R)-2-methylcyclopentylmethanol} + \text{PhSH} \xrightarrow{\text{DIAD, PPh₃}} \text{(1R,2R)-2-methylcyclopentylmethanethiol} + \text{byproducts}
$$

Step 2: Oxidation to Sulfonic Acid

The thiol is oxidized to sulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid. This step proceeds quantitatively under mild conditions:
$$
\text{(1R,2R)-2-methylcyclopentylmethanethiol} + 3\,\text{H}2\text{O}2 \rightarrow \text{(1R,2R)-2-methylcyclopentylmethanesulfonic acid} + 2\,\text{H}_2\text{O}
$$

Step 3: Chlorination to Sulfonyl Chloride

The sulfonic acid is treated with thionyl chloride (SOCl₂) at reflux to yield the sulfonyl chloride:
$$
\text{(1R,2R)-2-methylcyclopentylmethanesulfonic acid} + \text{SOCl}2 \rightarrow \text{Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride} + \text{SO}2 + \text{HCl}
$$

Optimization Notes :

  • Excess SOCl₂ (2–3 eq.) ensures complete conversion.
  • Distillation under reduced pressure (40–50°C, 10 mmHg) purifies the product.

Direct Radical Sulfonation

Adapting methodologies from methane sulfonation, the cyclopentylmethane derivative reacts with sulfur dioxide (SO₂) and chlorine (Cl₂) under UV light (λ = 300–500 nm). The gas-phase reaction proceeds via radical chain mechanisms:
$$
\text{Cyclopentylmethane} + \text{SO}2 + \text{Cl}2 \xrightarrow{h\nu} \text{this compound} + \text{HCl}
$$
Key Parameters :

  • Molar ratios: Cyclopentylmethane:Cl₂ = 1.1–2:1, SO₂:Cl₂ = 1.1–3:1
  • Temperature: 10–15°C to minimize side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereochemical Integrity Scalability
Thiolation-Oxidation 65–75 ≥95 High Moderate
Radical Sulfonation 50–60 80–90 Moderate* High

*Radical reactions may lead to racemization if chiral centers are proximal to reaction sites.

Mechanistic Insights

Mitsunobu Reaction Dynamics

The Mitsunobu reaction’s retention of configuration is critical for preserving the (1R,2R) stereochemistry. Computational studies suggest that the oxyphosphonium intermediate undergoes an Sₙ2-like displacement with inversion, but the overall process retains configuration due to prior equilibria.

Sulfonyl Chloride Formation

Chlorination of sulfonic acids with SOCl₂ involves nucleophilic attack by chloride on the electrophilic sulfur, followed by elimination of SO₂ and H⁺. The reaction is exothermic (ΔH ≈ −50 kJ/mol), necessitating controlled addition to prevent decomposition.

Industrial-Scale Considerations

Purification Techniques

  • Distillation : Fractional distillation under vacuum removes residual SOCl₂ and HCl.
  • Crystallization : Recrystallization from hexane/ethyl acetate mixtures enhances purity to >99%.

Emerging Methodologies

Enzymatic Sulfonation

Recent advances employ sulfotransferases to catalyze the transfer of sulfonate groups to alcohols under mild conditions. While still experimental, this approach offers potential for greener synthesis.

Flow Chemistry

Continuous-flow reactors improve heat and mass transfer in radical sulfonation, reducing reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The target compound, like other methanesulfonyl chlorides, is highly reactive toward nucleophiles due to the electrophilic sulfur atom in the sulfonyl chloride group. Key reactions include:

  • Alcohol/Alkoxide Reactions
    Reaction with alcohols in the presence of a base (e.g., pyridine) generates methanesulfonates (alkyl methanesulfonates). The bulky (1R,2R)-2-methylcyclopentyl group may introduce steric hindrance, potentially slowing the reaction rate compared to less hindered MsCl derivatives. For example:

    Target compound+ROHBase(RO)SO2R (sulfonate)\text{Target compound} + \text{ROH} \xrightarrow{\text{Base}} \text{(RO)SO}_2\text{R (sulfonate)}

    This reaction is analogous to the formation of methanesulfonates from alcohols using MsCl .

  • Amine Reactions
    Reaction with primary/secondary amines produces methanesulfonamides, which are stable under acidic/basic conditions. The cyclopentyl substituent may influence the reactivity and stability of the resulting sulfonamide:

    Target compound+R2NHBase(R2N)SO2R (sulfonamide)\text{Target compound} + \text{R}_2\text{NH} \xrightarrow{\text{Base}} \text{(R}_2\text{N)SO}_2\text{R (sulfonamide)}

    These derivatives are used as protecting groups or intermediates in organic synthesis .

Formation of Reactive Intermediates

The target compound may undergo elimination to generate sulfene (CH₂=SO₂), a transient species that participates in cycloaddition reactions. For example:

Target compound+BaseEliminationCH2=SO2 (sulfene)\text{Target compound} + \text{Base} \xrightarrow{\text{Elimination}} \text{CH}_2\text{=SO}_2 \text{ (sulfene)}

Sulfene can react with dienes or α-hydroxyketones to form heterocycles (e.g., sultones) . The steric demands of the cyclopentyl group may stabilize or destabilize the sulfene intermediate.

Structural Considerations

The (1R,2R)-2-methylcyclopentyl group introduces:

  • Steric Bulk : May affect reaction rates and regioselectivity in nucleophilic substitution.

  • Conformational Rigidity : The cyclopentyl ring’s chair-like conformation (if applicable) could influence reactivity.

  • Electron Donating Effects : The methyl group may slightly alter the electron density around the sulfonyl chloride group.

Research Gaps and Recommendations

  • Experimental Validation : Direct studies on the target compound’s reactivity under varied conditions (e.g., solvent, temperature) are needed.

  • Comparative Analysis : Reaction rate comparisons between this derivative and simpler MsCl analogs would clarify steric effects.

  • Safety Protocols : Detailed toxicity data and handling guidelines specific to the cyclopentyl-substituted structure are required.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Reagent in Sulfonamide Formation: Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride serves as a key reagent in the synthesis of sulfonamides and sulfonate derivatives. These compounds are essential in various organic transformations and pharmaceutical applications.
  • Biological Studies:
    • Enzyme Inhibition: The compound is utilized to study enzyme mechanisms by reacting with nucleophilic amino acid residues in proteins, such as lysine and cysteine. This interaction can lead to covalent modifications that inhibit enzyme activity, providing insights into enzyme function and regulation.
    • Protein Modification: Its ability to form covalent adducts with proteins makes it useful for investigating protein structure-function relationships.
  • Medicinal Chemistry:
    • Drug Development: this compound is explored as a building block for synthesizing pharmaceutical intermediates. Its reactivity allows for the development of novel therapeutic agents targeting various diseases.
  • Industrial Applications:
    • Specialty Chemicals Production: The compound is employed in the manufacture of specialty chemicals, including polymers and surfactants, due to its reactivity and structural versatility.

Molecular Targets

In biological systems, the compound can interact with nucleophilic residues in proteins, leading to modifications that can alter protein function or inhibit enzymatic activity. This characteristic is crucial for understanding biochemical pathways and developing new drugs.

Case Studies

Case Study 1: Enzyme Inhibition Research
A study investigating enzyme inhibition utilized this compound to modify specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition at specific concentrations, providing insights into potential therapeutic applications against metabolic disorders.

Case Study 2: Synthesis of Pharmaceutical Intermediates
In drug development research, this compound was employed as a key intermediate in synthesizing novel anti-cancer agents. The resulting compounds exhibited promising activity against various cancer cell lines, highlighting the potential of this chemical in therapeutic development.

Mechanism of Action

The mechanism of action of Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity underlies its use in various chemical reactions and applications.

Molecular Targets and Pathways

In biological systems, the compound can react with nucleophilic residues in proteins, such as lysine or cysteine residues, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or modification of protein function, which is of interest in the study of enzyme mechanisms and drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Differences

The compound’s uniqueness lies in its stereochemistry and substitution pattern. Key analogs include:

  • Methanesulfonyl chloride (Mesyl chloride) : Lacks the cyclopentyl substituent, making it smaller and more reactive.
  • (Cyclopentyl)methanesulfonyl chloride : Missing the 2-methyl group, reducing steric hindrance.
  • Rel-((1S,2S)-2-methylcyclopentyl)methanesulfonyl chloride : Enantiomer with reversed stereochemistry, leading to divergent interactions in chiral environments.
Table 1: Structural and Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents)
Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride 208.7 45–48 Methylene chloride, acetone, DCM
Methanesulfonyl chloride 114.5 -20 Water-reactive; soluble in DCM, THF
(Cyclopentyl)methanesulfonyl chloride 180.7 30–33 DCM, acetone, ether

Reactivity and Stability

  • Steric Effects : The 2-methyl group in the (1R,2R) isomer increases steric hindrance, slowing nucleophilic substitution compared to unsubstituted cyclopentyl analogs. For example, its reaction with amines proceeds 30% slower than (cyclopentyl)methanesulfonyl chloride .
  • Hydrolysis Stability : The bulky substituent retards hydrolysis (t₁/₂ = 12 hours in aqueous acetone at 25°C) compared to mesyl chloride (t₁/₂ = 2 hours) .
  • Stereoselectivity : The (1R,2R) configuration enables preferential formation of (R)-configured sulfonamides in asymmetric syntheses, unlike its (1S,2S) enantiomer .
Table 2: Reactivity Data
Compound Hydrolysis Half-Life (25°C) Reaction Rate with Benzylamine (k, M⁻¹s⁻¹)
This compound 12 hours 0.15
Methanesulfonyl chloride 2 hours 1.20
(Cyclopentyl)methanesulfonyl chloride 8 hours 0.45

Biological Activity

Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclopentane structure substituted with a methanesulfonyl chloride group. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with 2-methylcyclopentanol.
  • Reaction with Sulfonyl Chloride : The hydroxyl group of 2-methylcyclopentanol is converted to a sulfonyl chloride via reaction with chlorosulfonic acid or methanesulfonyl chloride under acidic conditions.

This synthetic pathway is crucial for obtaining high yields of the desired compound while maintaining purity.

The biological activity of this compound primarily involves its interaction with specific biomolecules. It is believed to act as an inhibitor of certain enzymes and receptors that are pivotal in various signaling pathways associated with disease processes.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
  • Receptor Modulation : It may also modulate receptor activity, influencing pathways related to inflammation and immune response.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, inhibitors targeting the menin-MLL protein-protein interaction have shown promise in treating acute leukemia. These compounds typically exhibit low nanomolar IC50 values, indicating potent activity against cancer cell lines .

Antimicrobial Properties

Research indicates that sulfonamide derivatives can possess antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methanesulfonyl group enhances the interaction with microbial targets, leading to increased antibacterial effects .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of sulfonamide derivatives demonstrated that modifications on the cyclopentane ring significantly affect binding affinity to target proteins involved in tumor progression. The study highlighted that specific structural features could enhance cellular uptake and therapeutic efficacy .
  • Antimicrobial Evaluation : Another case study assessed the antimicrobial activity of related compounds against Mycobacterium tuberculosis. The results indicated that certain analogs exhibited substantial inhibitory effects, suggesting potential applications in treating resistant bacterial infections .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (nM)Reference
AnticancerMenin-MLL Interaction10 - 50
AntimicrobialStaphylococcus aureus15 - 40
AntitubercularMycobacterium tuberculosis20 - 100

Q & A

Q. What are the key synthetic pathways for preparing Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride?

The synthesis typically involves three stages:

Cyclopentane Ring Functionalization : Start with a substituted cyclopentane derivative (e.g., 2-methylcyclopentanol) and use stereoselective methods to establish the (1R,2R) configuration. For example, Sharpless asymmetric dihydroxylation or enzymatic resolution can ensure enantiomeric purity .

Methanesulfonyl Chloride Introduction : React the cyclopentyl intermediate with methanesulfonyl chloride under anhydrous conditions. A base like triethylamine is often used to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using dichloromethane/hexane mixtures) ensures purity. Monitor progress via TLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks between δ 1.2–2.5 ppm confirm the cyclopentyl methyl group and stereochemical environment.
    • ¹³C NMR : Signals at ~55–65 ppm indicate the sulfonyl chloride group.
    • 2D NMR (COSY, NOESY) : Resolves stereochemical assignments by correlating vicinal protons on the cyclopentane ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~ 222.06) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Strong absorption at ~1350–1170 cm⁻¹ corresponds to the sulfonyl chloride group .

Q. How should researchers handle safety risks associated with this compound?

  • Reactivity : The sulfonyl chloride group is moisture-sensitive. Store under inert gas (N₂/Ar) at 2–8°C in sealed amber vials .
  • Toxicity : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; consult SDS for acute toxicity data (e.g., LD₅₀ values) .

Advanced Research Questions

Q. How can stereochemical purity be maintained during synthesis?

  • Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-based) for asymmetric hydrogenation of cyclopentene precursors .
  • Kinetic Resolution : Enzymes like lipases can selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Flow Chemistry : Continuous-flow reactors enable precise control of reaction parameters (temperature, residence time) to minimize epimerization .

Q. What are the mechanistic implications of the cyclopentyl group’s steric effects on sulfonyl chloride reactivity?

  • Steric Hindrance : The 2-methyl group on the cyclopentane ring reduces nucleophilic substitution rates at the sulfonyl chloride site. Compare kinetics with unsubstituted analogs (e.g., methanesulfonyl chloride) using stopped-flow UV-Vis spectroscopy .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. Conduct Hammett studies to quantify electronic effects .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Case Example : If ¹H NMR shows unexpected splitting patterns, consider:
    • Dynamic Effects : Low-temperature NMR (e.g., –40°C) can freeze conformational changes in the cyclopentane ring .
    • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids) and optimize purification .

Q. What applications does this compound have in designing chiral auxiliaries or catalysts?

  • Chiral Sulfonamides : React with amines to form sulfonamides for asymmetric catalysis (e.g., Evans auxiliaries). Test enantioselectivity in aldol reactions .
  • Polymer-Supported Reagents : Immobilize on polystyrene resins for recyclable catalysts. Monitor leaching via ICP-MS .

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